molecular formula C19H16Cl2N2O4S B12127069 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine

4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B12127069
M. Wt: 439.3 g/mol
InChI Key: LMOXGRRNHANAHB-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring attached to an oxazole ring, which is further substituted with chlorobenzenesulfonyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.

    Substitution: The chlorophenyl and chlorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the oxazole ring or sulfonyl group.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structure suggests potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxazole groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine is unique due to the presence of both chlorobenzenesulfonyl and chlorophenyl groups attached to an oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16Cl2N2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-4-6-16(7-5-14)28(24,25)18-19(23-8-10-26-11-9-23)27-17(22-18)13-2-1-3-15(21)12-13/h1-7,12H,8-11H2

InChI Key

LMOXGRRNHANAHB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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